4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-prop-2-ynoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYKHUGZNVIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4-pentanedione and ammonia or an amine.
Introduction of the Methyl Groups: Methyl groups are introduced via alkylation reactions using methyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the pyridine derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the Propynyloxy Group: The final step involves the reaction of the intermediate with propargyl alcohol in the presence of a base to form the propynyloxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the propynyloxy group, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Products include 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-oxopropoxy)pyridine.
Reduction: Products include 4,6-dimethyl-3-[(2-methylphenyl)thio]-2-(2-propynyloxy)pyridine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine exerts its effects depends on its application:
Enzyme Inhibition: The sulfonyl group can interact with the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Sulfonyl Substituents
- 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine (CAS 478245-31-7): This analogue replaces the 2-methylphenylsulfonyl group with a 4-methylphenylsulfonyl moiety and substitutes the 2-propynyloxy group with a piperidino ring. The para-methyl substitution on the sulfonyl group may enhance steric bulk and alter electronic effects compared to the ortho-methyl isomer.
- N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides: These compounds feature a benzothiazole ring fused to the sulfonamide backbone. The meta- or para-aminophenyl positioning (vs. the pyridine core in the target compound) significantly impacts structure-activity relationships, particularly in biological contexts. For example, meta-substituted derivatives often exhibit enhanced binding to targets like carbonic anhydrases due to optimized spatial arrangements .
Electronic and Coordination Properties
- 2-(2’-Pyridyl)-4,6-diphenylphosphinine Derivatives: Phosphinine-based analogues (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) differ in their heteroatom (P vs. N), leading to distinct coordination behaviors. Phosphinines exhibit stronger π-acceptor properties, forming stable complexes with RhIII and IrIII.
Imidazopyridine-Tethered Pyrazolines :
Compounds like 2,6-dimethyl-3-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine prioritize biological activity (e.g., STAT3 inhibition in cancer cells) over coordination chemistry. The target compound’s sulfonyl and propynyloxy groups may offer different pharmacokinetic profiles, such as improved membrane permeability or metabolic stability .
Reactivity and Functionalization
- Nucleophilic Additions: Phosphinine derivatives undergo nucleophilic additions (e.g., water or methanol) at the phosphorus center, a reactivity absent in the pyridine-based target compound. However, the 2-propynyloxy group in the target compound may participate in alkyne-specific reactions (e.g., Huisgen cycloaddition) .
- Synthetic Flexibility: The target compound’s propynyloxy group offers modularity for further functionalization, whereas piperidino or phosphinine substituents limit such versatility .
Biological Activity
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and overall therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 315.38678 g/mol
- CAS Number : 22308-12-9
The compound features a pyridine ring substituted with a sulfonyl group and an alkyloxy chain, which may contribute to its biological activity.
Research has indicated that compounds similar to this compound may induce apoptosis and cell cycle arrest in cancer cells. For instance, studies on related compounds have shown that they can trigger cell cycle arrest at various phases (G1 or G2) depending on the specific cellular context and the type of cancer cell line involved .
| Compound Name | Cell Line | Mechanism of Action | Phase Arrested |
|---|---|---|---|
| SUD | MCF-7 | Induces apoptosis | G2 |
| SUD | BGC-823 | Induces apoptosis | G1 |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various human cancer cell lines. The compound exhibits moderate cytotoxic activity, with studies suggesting its effectiveness in inhibiting tumor growth through mechanisms such as the induction of reactive oxygen species (ROS) and modulation of key regulatory proteins involved in the cell cycle.
Case Studies
- MCF-7 Cells : In studies involving MCF-7 breast cancer cells, the compound was shown to upregulate p53 and Chk1 proteins while downregulating cyclin B1 and CDK1, leading to G2 phase arrest and subsequent apoptosis .
- BGC-823 Cells : In gastric cancer cells (BGC-823), similar upregulation of p53 was observed alongside downregulation of CDK4 and cdc25a proteins, resulting in G1 phase arrest .
Research Findings
Recent investigations into the biological properties of related compounds have highlighted their potential as anticancer agents. For example, complexes derived from similar structures have demonstrated significant cytotoxic effects against lung carcinoma (A549) and cervix carcinoma (HeLa) cell lines, indicating a broader applicability for compounds within this chemical class .
Table 2: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
